2-amino-N-(2-benzoyl-4-bromophenyl)acetamide
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Overview
Description
Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes an acetamide group, an amino group, a benzoyl group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- typically involves multi-step organic reactions. One common method includes the coupling of 2-amino-4-(4-bromophenyl)thiazole with a benzoyl chloride derivative in the presence of a base such as lutidine and a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane . This reaction yields the desired acetamide compound after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted acetamide compounds with different functional groups.
Scientific Research Applications
Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Molecular docking studies have shown that this compound can bind to active sites of proteins, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares a similar thiazole and bromophenyl structure but differs in the acetamide group.
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring and amino groups but lacks the benzoyl and bromophenyl groups.
Uniqueness
Acetamide, 2-amino-N-(2-benzoyl-4-bromophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
313502-81-7 |
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Molecular Formula |
C15H13BrN2O2 |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
2-amino-N-(2-benzoyl-4-bromophenyl)acetamide |
InChI |
InChI=1S/C15H13BrN2O2/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19) |
InChI Key |
JPJNKFMKLOIFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN |
Origin of Product |
United States |
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